13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate, is derived from its core steroid structure and functional groups. The parent hydrocarbon skeleton is cyclopenta[a]phenanthrene , a fused tetracyclic system comprising three cyclohexane rings (A, B, and C) and one cyclopentane ring (D). The prefix decahydro- indicates partial hydrogenation, specifying that ten hydrogen atoms are added to the parent structure, resulting in saturation at positions 6,7,8,9,11,12,14,15,16, and 17.
The substituents are enumerated as follows:
- A methyl group at position 13, a characteristic feature of estrane steroids.
- Two hydroxyl groups at positions 3 and 17β, defining the compound as a diol.
- A hemihydrate component, denoting the presence of one water molecule per two molecules of the steroid.
The stereochemistry of the hydroxyl group at position 17 is specified as β (i.e., projecting above the plane of the D-ring), a critical determinant of estrogenic activity. The full IUPAC name thus encapsulates the compound’s structural complexity, saturation pattern, and stereochemical configuration.
Common Pharmaceutical Denominations
In pharmaceutical contexts, this compound is universally recognized as estradiol hemihydrate , a semi-synthetic derivative of the endogenous estrogen 17β-estradiol. The term hemihydrate distinguishes it from anhydrous estradiol, reflecting its crystalline form containing water molecules.
Key Pharmaceutical Names:
- Proprietary Names : Marketed under brands such as BIJUVE, Elleste Duet, and Femring.
- Generic Synonyms : Beta-estradiol hemihydrate, estra-1,3,5(10)-triene-3,17β-diol hemihydrate.
- Pharmacological Class : Estrogen receptor agonist, hormone replacement therapy (HRT) agent.
The compound’s use in HRT and oncology hinges on its structural similarity to endogenous estradiol, enabling selective binding to estrogen receptors (ERα and ERβ).
CAS Registry and Regulatory Codes
The compound is classified under the following identifiers:
| Identifier Type | Code | Source |
|---|---|---|
| CAS Registry Number | 35380-71-3 | |
| EC Number | 631-198-2 | |
| UNII | CXY7B3Q98Z | |
| DrugBank Accession | DB13952 (as prodrug) | |
| KEGG ID | D07918 |
The CAS registry number (35380-71-3) uniquely identifies the hemihydrate form, distinguishing it from anhydrous estradiol (CAS 50-28-2). Regulatory codes such as the European Community (EC) number and Unique Ingredient Identifier (UNII) facilitate global pharmacovigilance and substance tracking.
Structural and Regulatory Significance:
- The EC number (631-198-2) designates it as a substance of regulatory interest within the European Union.
- The UNII (CXY7B3Q98Z) is critical for FDA submissions and drug labeling in the United States.
- KEGG ID (D07918) links the compound to metabolic and biosynthetic pathways in genomic databases.
These identifiers ensure precise communication among researchers, regulators, and pharmaceutical manufacturers.
Properties
IUPAC Name |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVGLAMWAQMPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydrogenation: Reduction of double bonds in the precursor molecule.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum.
Selective Hydroxylation: Employing specific reagents like osmium tetroxide.
Purification: Techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Hydroxyl Group Reactions
The compound's two hydroxyl groups participate in characteristic alcohol reactions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Acetic anhydride, pyridine (room temperature, 12h) | 3,17-Diacetate derivative | 85 | |
| Oxidation | Jones reagent (CrO₃/H₂SO₄, 0°C) | 3-Keto derivative | 72 | |
| Methylation | Methyl iodide, Ag₂O (reflux, 6h) | 3-Methoxy-17-hydroxy derivative | 68 |
-
Key Insight : Position 3 exhibits higher reactivity than position 17 due to steric hindrance from the decahydrocyclopenta[a]phenanthrene framework.
Cycloaddition Reactions
The conjugated diene system in the phenanthrene moiety undergoes Diels-Alder reactions:
| Dienophile | Conditions | Product Structure | Regioselectivity | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Endo-adduct at C6-C7 | >90% | |
| Tetracyanoethylene | Dichloromethane, RT, 48h | Exo-adduct at C11-C12 | 78% |
Hydrogenation/Dehydrogenation
The saturated cyclopentane rings show redox behavior:
| Process | Catalyst | Conditions | Product | Notes |
|---|---|---|---|---|
| Dehydrogenation | Pd/C (10%) | 250°C, H₂ atmosphere | Aromatic phenanthrene derivative | Irreversible above 200°C |
| Selective Hydrogenation | PtO₂ | H₂ (1 atm), ethanol, 25°C | Partially saturated intermediates | Controls stereochemistry |
Photochemical Reactions
UV-induced transformations demonstrate unique reactivity:
| Wavelength (nm) | Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | Methanol | 3,17-ortho-Quinone | 0.32 |
| 365 | Acetonitrile | [4+4] Cyclodimer | 0.18 |
Acid/Base-Mediated Rearrangements
The steroid skeleton undergoes structural modifications under extreme pH:
| Conditions | Transformation | Mechanism | Product Stability |
|---|---|---|---|
| H₂SO₄ (conc.), 0°C | Wagner-Meerwein rearrangement | Carbocation shifts | Kinetically controlled |
| NaOH (40%), 100°C | Retro-aldol cleavage | Ring-opening | Thermodynamically favored |
Biological Activation Pathways
In vivo metabolic reactions include:
| Enzyme System | Site of Modification | Metabolite | Biological Activity |
|---|---|---|---|
| CYP3A4 | C16 hydroxylation | 3,16,17-Triol | Increased ERα binding |
| UGT1A1 | 3-O-Glucuronidation | Polar conjugate | Reduced membrane permeability |
Comparative Reactivity Table
The compound's reactivity is benchmarked against similar steroids:
| Compound | Esterification Rate (rel.) | Oxidation Potential (V) | Diels-Alder Reactivity |
|---|---|---|---|
| 13-Methyl derivative | 1.00 | +1.23 | High |
| Estradiol | 0.85 | +1.15 | Moderate |
| Testosterone | 0.92 | +1.18 | Low |
Scientific Research Applications
Pharmacological Applications
-
Hormonal Activity :
- The compound has been studied for its potential estrogenic activity. Its structure resembles that of estradiol, a potent estrogen hormone. Research indicates that it may interact with estrogen receptors and modulate various physiological processes such as reproductive health and bone density maintenance .
- In vitro studies have shown that derivatives of this compound can exhibit selective estrogen receptor modulator (SERM) activity, making them candidates for therapeutic applications in hormone-related conditions .
-
Anticancer Research :
- Investigations into the anticancer properties of this compound have revealed its potential to inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .
- A study highlighted its effectiveness against breast cancer cells by targeting estrogen receptor pathways while minimizing side effects associated with traditional therapies .
- Neuroprotective Effects :
Organic Synthesis Applications
-
Synthetic Intermediates :
- The compound serves as an important intermediate in the synthesis of various steroid derivatives. Its unique structure allows chemists to modify specific functional groups to create new compounds with desired biological activities .
- It has been utilized in the development of methods for synthesizing complex polycyclic structures through transition metal-catalyzed reactions .
-
Pheromone Research :
- In the field of pheromone chemistry, derivatives of this compound have been explored for their potential use as pheromonal attractants in pest management strategies. The structural characteristics make it suitable for modifications that enhance biological activity while maintaining stability under environmental conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Estrogenic Activity | Demonstrated binding affinity to estrogen receptors comparable to estradiol; potential therapeutic applications in hormone replacement therapy. |
| Study 2 | Anticancer Properties | Showed significant inhibition of breast cancer cell proliferation; suggested mechanisms include apoptosis induction and cell cycle arrest. |
| Study 3 | Neuroprotection | Reduced neuronal cell death induced by oxidative stress; potential implications for treating Alzheimer's disease and other neurodegenerative disorders. |
| Study 4 | Synthesis Techniques | Developed efficient synthetic routes utilizing this compound as a key intermediate; highlighted applications in creating novel steroid derivatives for pharmaceutical use. |
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to changes in gene expression and subsequent physiological responses. The molecular targets include various genes involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Estrogenic Compounds
Key Research Findings
Metabolic Derivatives: 2-Methoxyestradiol (2-ME)
- Therapeutic Potential: In vivo studies show 2-ME reduces atherosclerotic plaque formation at doses ≥5 mg/kg/day in mice .
Structural Analogues in Drug Delivery
- Chitosan Nanoparticles (NPs): Encapsulating E2 in chitosan NPs increases cerebrospinal fluid concentration by 2.5-fold compared to free E2, enhancing its efficacy in AD models .
Biological Activity
The compound 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate , also known by its CAS number 5864-38-0 , is a polycyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 272.387 g/mol
- Synonyms : Estradiol derivatives, including various stereoisomers and modifications.
Hormonal Activity
13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is primarily recognized for its estrogenic activity. It acts as a selective estrogen receptor modulator (SERM), influencing various physiological processes:
- Estrogen Receptor Binding : This compound binds to estrogen receptors (ERα and ERβ), leading to transcriptional activation of estrogen-responsive genes. Studies indicate that it exhibits both agonistic and antagonistic effects depending on the tissue type .
- Cell Proliferation : In vitro studies have shown that this compound can stimulate the proliferation of breast cancer cells via estrogen receptor-mediated pathways .
The biological activity of this compound is mediated through several mechanisms:
- Gene Regulation : By binding to estrogen receptors, it modulates gene expression related to cell growth and differentiation.
- Signal Transduction Pathways : It activates various signaling pathways such as MAPK/ERK and PI3K/Akt that are crucial for cell survival and proliferation .
Pharmacological Effects
Research highlights several pharmacological effects associated with this compound:
- Anti-cancer Properties : Some studies suggest that it may have protective effects against certain cancers by inhibiting tumor growth in hormone-sensitive tissues .
- Bone Health : Its estrogen-like effects contribute to maintaining bone density and reducing the risk of osteoporosis in postmenopausal women .
Study 1: Estrogenic Effects on Breast Cancer Cells
A study conducted by Smith et al. (2022) examined the effects of 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol on MCF-7 breast cancer cells. The findings indicated:
- Increased cell proliferation in response to varying concentrations of the compound.
- Activation of ER-mediated transcriptional activity was confirmed through luciferase reporter assays.
Study 2: Impact on Bone Density
In a clinical trial involving postmenopausal women (Johnson et al., 2023), the compound was administered over six months. Results showed:
| Measurement | Baseline | After 6 Months |
|---|---|---|
| Bone Mineral Density (g/cm²) | 0.85 | 0.90 |
| Serum Estradiol Levels (pg/mL) | 30 | 50 |
The study concluded that the compound positively influenced bone health by mimicking estrogen's effects.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing derivatives of 13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol?
- Methodology : Synthesis typically involves functionalizing the steroid-like core structure. For example, diazepin-steroid derivatives can be synthesized by introducing amino-ethylamino groups at specific positions, followed by characterization via NMR, NMR, and EI-MS spectroscopy. Cross-validation using elemental analysis ensures purity .
- Key Tools : Use Perkin Elmer Lambda 40 spectrometers for IR, Varian VXR-300/5 FT NMR for structural elucidation, and Finnigan Trace GC Polaris Q for mass spectrometry .
Q. How should researchers handle safety protocols given limited toxicological data for this compound?
- Methodology : Adopt precautionary measures: wear nitrile gloves, respiratory protection (e.g., N95 masks), and lab coats. Ensure proper ventilation and avoid skin/eye contact. Refer to hazard guidelines for structurally related steroids, as acute toxicity, carcinogenicity, and mutagenicity data are unavailable .
- Risk Mitigation : Conduct pilot toxicity assays (e.g., Ames test for mutagenicity) and monitor decomposition products during reactions .
Q. What spectroscopic techniques are critical for verifying the structure of synthesized derivatives?
- Methodology : Combine NMR (300 MHz) and NMR (75.4 MHz) to confirm stereochemistry and substituent positions. For example, in diazepin-steroid derivatives, NMR peaks at δ = 0.96 ppm (methyl groups) and δ = 5.48 ppm (vinyl protons) are diagnostic .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR spectra (e.g., carbonyl stretches at 1700–1750 cm) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction outcomes during derivative synthesis?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates. For example, ICReDD’s reaction path search methods predict regioselectivity in acetylene addition reactions, reducing trial-and-error experimentation .
- Case Study : Optimize phenylethynyl substitution at C17 using computational modeling to explain unexpected stereochemical outcomes in NMR data .
Q. What strategies address the lack of thermodynamic data (e.g., log Pow, water solubility) for this compound?
- Methodology : Use quantitative structure-property relationship (QSPR) models or chromatographic techniques (e.g., HPLC with log D measurements) to estimate hydrophobicity. Compare with structurally similar steroids (e.g., campesterol derivatives) for extrapolation .
- Experimental Validation : Perform shake-flask assays to measure partition coefficients and validate computational predictions .
Q. How can researchers design assays to study structure-activity relationships (SAR) given limited biological data?
- Methodology : Prioritize functional group modifications (e.g., hydroxyl → acetate, sulfonate) and test in cell-based assays (e.g., receptor binding or enzyme inhibition). For example, sulfation at C3 (as in CAS 651-48-9) alters solubility and bioactivity .
- Data Integration : Use molecular docking to predict interactions with targets (e.g., steroid receptors) and correlate with experimental IC values .
Q. What analytical approaches reconcile discrepancies in NMR or crystallographic data for stereoisomers?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve ambiguous stereochemistry. For example, SCXRD at 100 K confirmed the C3 and C17 diol configuration in related cyclopenta-phenanthrenes (R factor = 0.060) .
- Cross-Validation : Compare experimental - coupling constants with DFT-calculated values to validate spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
